

Spectral Overlap of Sulfo-CY5.5: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Sulfo-CY-5.5 NHS ester
tripotassium*

Cat. No.: *B15553206*

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For researchers, scientists, and drug development professionals, selecting the appropriate fluorophore is paramount for the success of fluorescence-based assays. This guide provides a detailed comparison of the spectral properties of Sulfo-CY5.5 with other commonly used fluorophores, offering insights into potential spectral overlap and its implications for experimental design, particularly in Förster Resonance Energy Transfer (FRET) applications.

Sulfo-CY5.5 is a water-soluble, far-red fluorescent dye known for its high molar extinction coefficient and good quantum yield, making it a popular choice for labeling proteins, nucleic acids, and other biomolecules. Its emission in the far-red region of the spectrum is particularly advantageous due to reduced autofluorescence from biological samples, which contributes to an excellent signal-to-noise ratio.

Comparative Spectral Data of Sulfo-CY5.5 and Other Fluorophores

To facilitate the selection of appropriate fluorophores for multi-color imaging or FRET-based assays with Sulfo-CY5.5, the following tables summarize the key spectral properties of Sulfo-CY5.5 and a selection of other commercially available dyes with significant spectral overlap.

Table 1: Spectral Properties of Sulfo-CY5.5 and Spectrally Similar Fluorophores

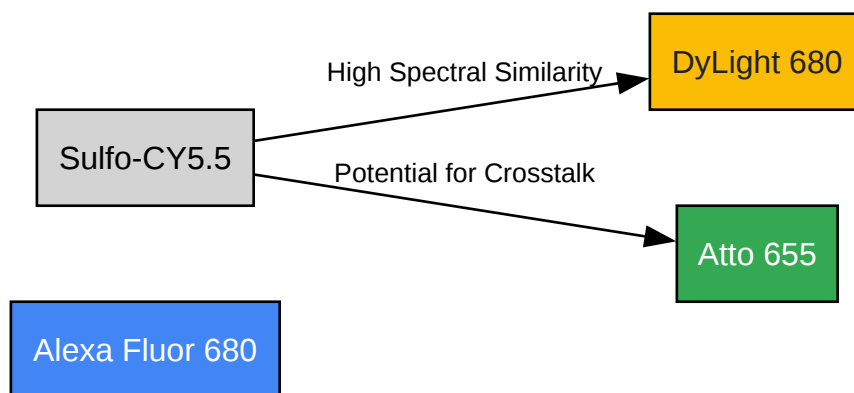
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)
Sulfo-CY5.5	~675 - 678	~694 - 707	~250,000	~0.2
Alexa Fluor 680	679	702	184,000	0.36[1]
DyLight 680	692	712	140,000	Not Widely Reported
Atto 655	663	684	125,000	0.3[2][3]

Table 2: Potential FRET Partners for Sulfo-CY5.5

FRET Role	Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)	Quantum Yield (Φ)
Donor	Cy5	649	667	250,000	0.27[4]
Donor	Atto 655	663	684	125,000	0.3[2][3]
Acceptor	(Sulfo-CY5.5)	~675 - 678	~694 - 707	~250,000	~0.2
Donor	Cy3.5	579	591	116,000	0.35[5]

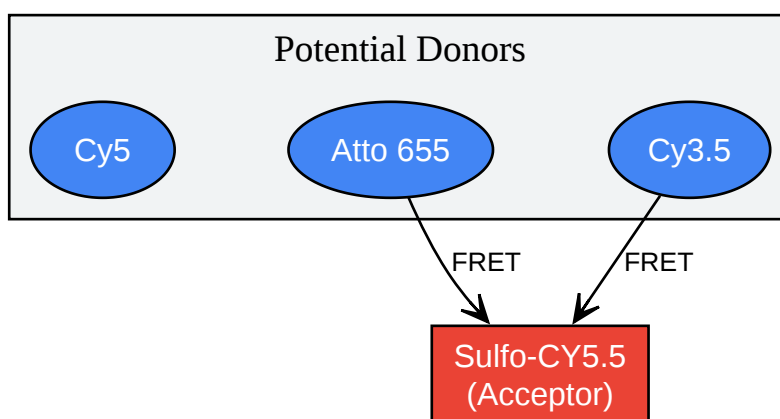
Visualization of Spectral Overlap and FRET

The following diagrams, generated using the DOT language, illustrate the spectral relationships between Sulfo-CY5.5 and potential partner fluorophores.



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Caption: Spectral similarity of Sulfo-CY5.5 with other far-red fluorophores.



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Caption: Potential FRET donor fluorophores for Sulfo-CY5.5 as an acceptor.

Experimental Protocols

Accurate characterization of spectral properties and interactions is crucial for quantitative fluorescence studies. The following protocols outline the methodologies for measuring spectral overlap and FRET efficiency.

Protocol 1: Measurement of Spectral Overlap

Objective: To determine the degree of spectral overlap between two fluorophores.

Methodology:

- **Sample Preparation:**
 - Prepare dilute solutions of each fluorophore in the desired experimental buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- **Absorbance and Emission Spectra Acquisition:**
 - Using a spectrophotometer, measure the absorbance spectrum of the donor fluorophore to determine its excitation maximum.
 - Using a spectrofluorometer, measure the emission spectrum of the donor fluorophore by exciting at its determined excitation maximum.
 - Using the spectrophotometer, measure the absorbance spectrum of the acceptor fluorophore.
- **Data Analysis:**
 - Normalize the donor's emission spectrum and the acceptor's absorbance spectrum to their respective maxima.
 - Overlay the two normalized spectra. The area of overlap represents the spectral overlap integral ($J(\lambda)$), which is a critical parameter for calculating FRET efficiency.

Protocol 2: Determination of FRET Efficiency by Sensitized Emission

Objective: To quantify the efficiency of energy transfer from a donor to an acceptor fluorophore.

Methodology:

- **Sample Preparation:**
 - Prepare three samples in the same buffer:

- Donor-only sample.
- Acceptor-only sample.
- FRET sample containing both donor and acceptor molecules in close proximity.
- Fluorescence Measurements:
 - Excite the donor-only sample at the donor's excitation maximum and measure the donor's emission intensity (I_D).
 - Excite the acceptor-only sample at the donor's excitation maximum and measure any direct acceptor emission (I_{A_direct}).
 - Excite the FRET sample at the donor's excitation maximum and measure the sensitized emission of the acceptor (I_{FRET}) and the quenched emission of the donor (I_{DA}).
- Calculation of FRET Efficiency (E):
 - The FRET efficiency can be calculated using the following formula: $E = 1 - (I_{DA} / I_D)$
 - Alternatively, after correcting for direct acceptor excitation, the FRET efficiency can be estimated from the sensitized emission of the acceptor.

Protocol 3: Calculation of Förster Distance (R_0)

Objective: To determine the distance at which FRET efficiency is 50%.

Methodology:

The Förster distance (R_0) is a critical parameter that characterizes a FRET pair and is calculated using the following equation:

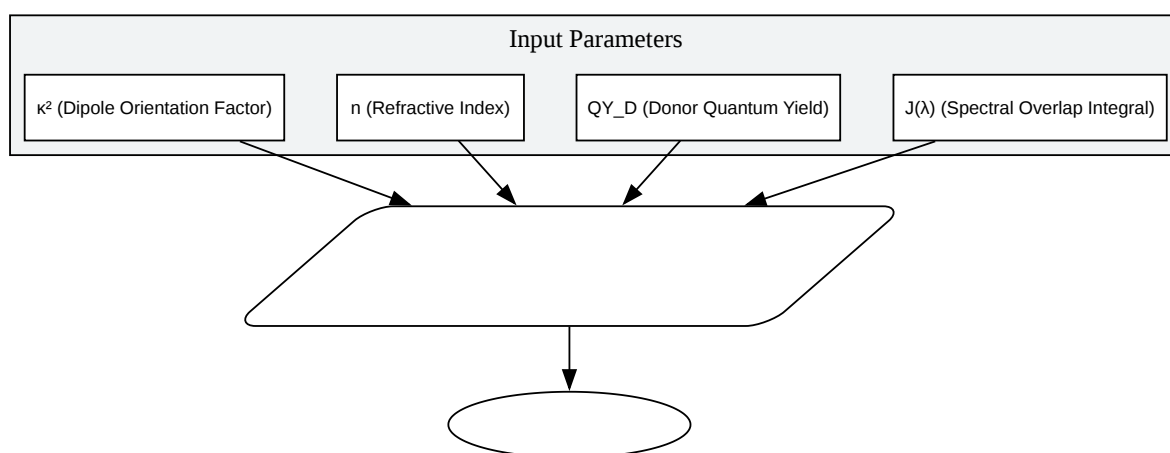
$$R_0 = 0.211 * [k^2 * n^{-4} * QY_D * J(\lambda)]^{1/6}$$

Where:

- k^2 (kappa squared): The dipole orientation factor, typically assumed to be 2/3 for freely rotating molecules in solution.

- n : The refractive index of the medium.
- QY_D : The fluorescence quantum yield of the donor in the absence of the acceptor.
- $J(\lambda)$: The spectral overlap integral of the donor emission and acceptor absorption spectra.

Workflow for Determining Förster Distance:



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